1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride
Description
Properties
IUPAC Name |
1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O.ClH/c1-3-20-8-7-19-18(20)22-11-9-21(10-12-22)17(23)14-16-6-4-5-15(2)13-16;/h4-8,13H,3,9-12,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJUMJINFIUYKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)CC3=CC=CC(=C3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride is a synthetic compound notable for its complex structure, which includes an imidazole ring, a piperazine moiety, and a phenylethanone component. This combination suggests potential interactions with various biological targets, making it of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.9 g/mol. Its structure can be represented as follows:
This compound's design allows for diverse pharmacological activities, particularly due to the presence of functional groups that can interact with biological receptors.
The biological activity of this compound is likely mediated through its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The imidazole and piperazine components are known to influence these systems, which could lead to various therapeutic effects.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Anticancer Effects : Preliminary studies suggest that this compound may have selective activity against certain cancer cell lines. For instance, imidazole derivatives have shown promising antiproliferative activity in vitro against various cancer types, outperforming standard chemotherapy agents like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .
- Neuropharmacological Effects : The piperazine ring is often associated with neuroactive compounds, potentially modulating neurotransmitter receptors.
Antitumor Activity
A study highlighted the efficacy of imidazole derivatives in inducing apoptosis in cancer cells. For example, compound 4f , structurally similar to our target compound, demonstrated a significant increase in apoptosis rates in HeLa cells compared to 5-FU. The mechanism involved increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2) .
Interaction Studies
Interaction studies using receptor binding assays have indicated that compounds with imidazole and piperazine structures can effectively modulate receptor activities. These studies are crucial for understanding the therapeutic potential and safety profiles of such compounds .
Data Table: Biological Activity Comparison
The following table summarizes the biological activities observed in related compounds:
| Compound | Activity Type | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound 4f | Antitumor | 3.24 | 23–46 (normal vs tumor cells) |
| 5-FU | Antitumor | 74.69 ± 7.85 | - |
| MTX | Antitumor | 42.88 ± 8.07 | - |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Imidazole vs. Tetrazole/Triazole/Benzimidazole
- Target Compound : Contains a 1-ethylimidazole, which participates in hydrogen bonding and metal coordination.
- 1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (): Tetrazole replaces imidazole, offering different electronic properties and metabolic stability but reduced hydrogen-bonding capacity. Piperidine (vs. piperazine) may lower basicity and alter pharmacokinetics .
- Triazole-Containing Analog () : 1,2,4-Triazole provides distinct tautomerism and metabolic resistance but weaker metal-binding capacity compared to imidazole .
Substituent Effects on Aryl and Alkyl Groups
- m-Tolyl vs. Phenyl/Substituted Phenyl: 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone (): Lacks the m-tolyl methyl group, reducing steric hindrance and lipophilicity. The chloro substituent may enhance electrophilicity but limit bioavailability .
Piperazine vs. Piperidine/Pyrazole Cores
Pharmacological and Physicochemical Properties
Table 1: Key Comparisons
Key Observations:
- The target’s ethylimidazole and m-tolyl groups balance lipophilicity (logP ~2.8) and steric effects, favoring blood-brain barrier penetration and receptor binding.
- Piperazine-containing analogs () generally exhibit higher solubility and receptor affinity than piperidine or pyrazole derivatives.
- Nitroimidazole derivatives () show enhanced antimicrobial activity but higher cytotoxicity due to nitro group redox activity .
Q & A
Q. What are the key structural features of this compound, and how do they influence its pharmacological potential?
The compound contains three critical moieties:
- A piperazine ring enabling hydrogen bonding with biological targets (e.g., GPCRs, enzymes).
- A 1-ethylimidazole group contributing to π-π stacking and potential histamine receptor interactions.
- An m-tolyl ethanone group providing lipophilicity for membrane penetration . These features are common in CNS-active compounds, suggesting potential applications in neurological or psychiatric disorders .
Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
Synthesis typically involves:
- Step 1: Coupling of a substituted imidazole (e.g., 1-ethylimidazole) with piperazine via nucleophilic substitution (reflux in DMF, 12–24 hr).
- Step 2: Introduction of the m-tolyl ethanone group via Friedel-Crafts acylation (AlCl₃ catalyst, dichloromethane, 0–5°C).
- Step 3: Salt formation with HCl in ethanol to improve solubility . Key optimization parameters include anhydrous conditions, stoichiometric control of reagents, and purification via recrystallization (ethanol/water) .
Q. What analytical techniques are essential for confirming purity and structural integrity post-synthesis?
Q. How does the hydrochloride salt form affect the compound’s physicochemical properties?
The hydrochloride salt enhances:
- Aqueous solubility via ionic interactions, critical for in vitro assays.
- Stability by reducing hygroscopicity and oxidation susceptibility.
- Bioavailability through improved dissolution kinetics in physiological media .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s receptor binding affinity across different assay platforms?
Contradictions may arise from assay-specific conditions (e.g., pH, membrane protein content). Mitigation strategies include:
- Orthogonal assays : Compare radioligand binding (e.g., ³H-labeled ligands) with functional assays (cAMP accumulation, calcium flux).
- Receptor subtype profiling : Use CRISPR-edited cell lines to isolate specific receptor isoforms.
- Statistical meta-analysis : Apply Bayesian modeling to harmonize data from disparate sources .
Q. What computational methods are recommended for predicting the compound’s interactions with histamine or serotonin receptors?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in H1/H4 or 5-HT receptor active sites.
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS).
- QSAR modeling : Train models on imidazole-piperazine derivatives to predict off-target effects .
Q. What strategies can enhance the compound’s metabolic stability without compromising target affinity?
- Isotopic labeling : Replace labile hydrogens with deuterium (e.g., ethyl group) to slow CYP450 metabolism.
- Prodrug design : Mask the ethanone group as a ketal or ester for delayed hydrolysis in vivo.
- Structural rigidification : Introduce methyl groups to reduce cytochrome P450 accessibility .
Q. What in vitro and in vivo models are appropriate for evaluating efficacy in neurological disorders?
- In vitro : Primary neuronal cultures for neuroprotection assays (e.g., glutamate excitotoxicity models).
- In vivo :
- Rodent models : Forced swim test (depression), Morris water maze (cognitive function).
- Microdialysis : Measure neurotransmitter levels (e.g., serotonin, dopamine) in freely moving animals.
Methodological Considerations
- Synthesis scalability : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
- Data reproducibility : Pre-screen batches via LC-MS to ensure consistency in salt stoichiometry and impurity profiles .
- Ethical compliance : Adhere to ARRIVE 2.0 guidelines for in vivo studies to ensure translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
